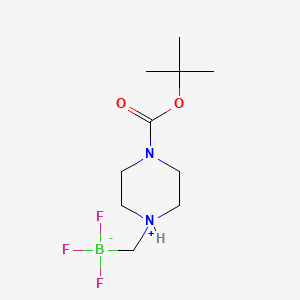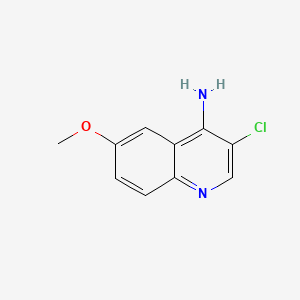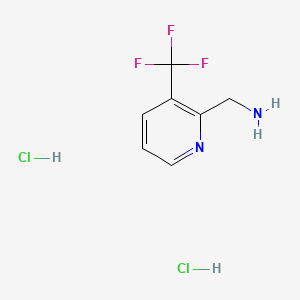
(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(Trifluoromethyl)pyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 886371-24-0 . It has a molecular weight of 176.14 and its IUPAC name is [3-(trifluoromethyl)-2-pyridinyl]methanamine . It is typically stored at 4°C and is in liquid form .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F3N2/c8-7(9,10)5-2-1-3-12-6(5)4-11/h1-3H,4,11H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3-(Trifluoromethyl)pyridin-2-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 176.14 and its IUPAC name is [3-(trifluoromethyl)-2-pyridinyl]methanamine .Applications De Recherche Scientifique
Anticonvulsant Agents Synthesis
Research demonstrates the synthesis of novel Schiff bases of 3-aminomethyl pyridine, showing potential as anticonvulsant agents. Through condensation reactions with substituted aryl aldehydes/ketones, a series of compounds were synthesized and screened for anticonvulsant activity. Notably, compounds exhibited significant seizures protection in various models, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Catalytic Applications
Another study focused on the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which included derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine. These compounds were characterized and showed good activity and selectivity in catalytic applications, where the palladacycle remains in the Pd(II) state. This research highlights the compound's relevance in catalysis, offering insights into its versatile applications in organic synthesis and material science (Roffe et al., 2016).
Photocytotoxicity for Cancer Treatment
Iron(III) complexes incorporating derivatives of (3-(Trifluoromethyl)pyridin-2-yl)methanamine were synthesized and evaluated for their photocytotoxic properties. These complexes demonstrated remarkable photocytotoxicity under red light to various cancer cell lines by inducing apoptosis through the generation of reactive oxygen species. This application underscores the compound's potential in developing therapeutic agents for cancer treatment, highlighting its utility in photodynamic therapy (Basu et al., 2014).
Functional Models for Methane Monooxygenases
Research into diiron(III) complexes of tridentate 3N ligands, including derivatives of (3-(Trifluoromethyl)pyridin-2-yl)methanamine, aimed at modeling the active sites of methane monooxygenases. These studies contribute to understanding the catalytic mechanisms of methane oxidation, providing a foundation for designing efficient catalysts for alkane hydroxylation, which is crucial for environmental and industrial applications (Sankaralingam & Palaniandavar, 2014).
Enhanced Cellular Uptake and Photocytotoxicity
Further investigations into Iron(III) complexes have shown enhanced cellular uptake with selectivity and remarkable photocytotoxicity. These studies indicate the compound's significant role in developing phototherapeutic agents, offering a pathway for targeted cancer therapy with minimized side effects and improved efficacy (Basu et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)5-2-1-3-12-6(5)4-11;;/h1-3H,4,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNRQSQBXPVKJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C(F)(F)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697178 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride | |
CAS RN |
1250443-60-7 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B594725.png)
![4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)](/img/no-structure.png)
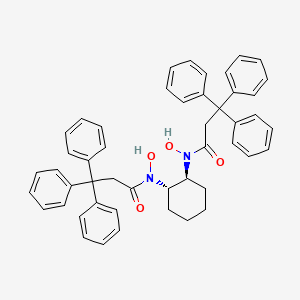

![Methyl 7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylate](/img/structure/B594731.png)
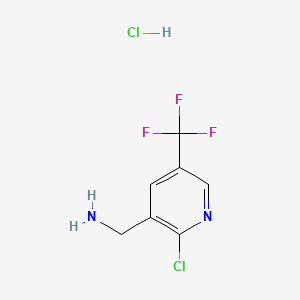
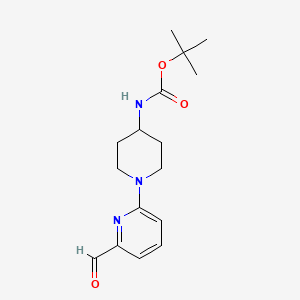
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 5,6-dimethyl- (9CI)](/img/structure/B594738.png)
